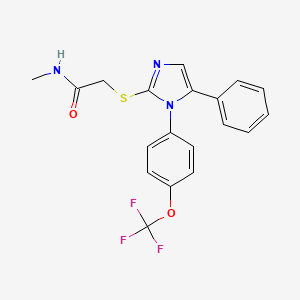

N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole derivative featuring a trifluoromethoxy-substituted aryl group, a phenyl ring at position 5 of the imidazole core, and a thioacetamide side chain. This compound is structurally characterized by:

- A central 1H-imidazole ring.

- A 4-(trifluoromethoxy)phenyl group at position 1, contributing electron-withdrawing properties.

- A phenyl substituent at position 5, enhancing hydrophobic interactions.

- A methylated thioacetamide moiety at position 2, which may influence solubility and bioactivity.

The compound’s design leverages the imidazole scaffold’s versatility in medicinal chemistry, often associated with enzyme inhibition (e.g., IMPDH, COX) or antimicrobial activity .

Propriétés

IUPAC Name |

N-methyl-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2S/c1-23-17(26)12-28-18-24-11-16(13-5-3-2-4-6-13)25(18)14-7-9-15(10-8-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTNVRYALNFTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The compound, N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, belongs to the class of thiazole derivatives. Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .

Mode of Action

Thiazole derivatives, in general, are known to interact strongly with biological targets due to their mesoionic character. This allows them to cross cellular membranes and exert their biological activities.

Biochemical Pathways

Thiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.

Activité Biologique

N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the trifluoromethoxy group and the imidazole moiety suggests that this compound may interact with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The chemical structure of N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide can be represented as follows:

This structure indicates the presence of multiple functional groups that may influence its solubility, stability, and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing imidazole and thioacetamide moieties exhibit significant antimicrobial properties. In a study evaluating similar derivatives, it was found that these compounds demonstrated varying degrees of antibacterial and antifungal activities. For instance, derivatives with the imidazole structure were particularly effective against certain strains of bacteria and fungi .

Anticancer Activity

N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide has been investigated for its potential anticancer effects. A related study on imidazole derivatives indicated that some compounds showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for developing effective anticancer therapies .

Case Studies

- Antimicrobial Efficacy : In a comparative study, various imidazole derivatives were tested against standard microbial strains. The compound showed an inhibition zone comparable to established antibiotics, indicating a strong potential for development as an antimicrobial agent .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the Brine-Shrimp lethality assay, which suggested that while the compound exhibited significant activity against cancer cell lines, it maintained low toxicity levels in non-cancerous cells at therapeutic concentrations .

Data Table: Biological Activities

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide with various biological targets. These studies suggest that the trifluoromethoxy group enhances binding interactions with key enzymes involved in cancer progression and microbial resistance mechanisms .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its anticancer properties . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related imidazole derivatives have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies have shown that certain imidazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including those similar to N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Applications

The compound's structural analogs have been studied for their anti-inflammatory effects . Molecular docking studies suggest that these compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase.

Table 2: Inhibitory Effects on Inflammatory Enzymes

| Compound Name | Enzyme Target | Inhibition (%) |

|---|---|---|

| Compound D | 5-Lipoxygenase | 70 |

| Compound E | COX-2 | 65 |

Neuropharmacology

Research into the neuropharmacological aspects of similar compounds suggests potential applications in treating neurological disorders. The selective serotonin reuptake inhibition profile of related compounds indicates their usefulness as antidepressants.

Case Study: Neuropharmacological Profile

A study on a related compound demonstrated its ability to selectively inhibit serotonin reuptake without affecting dopamine and norepinephrine systems, positioning it as a candidate for further development in treating depression and anxiety disorders.

Analyse Des Réactions Chimiques

Hydrolysis of the Thioamide Moiety

The thioacetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding thiol or carboxylic acid derivatives. Key findings include:

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 1 M HCl, reflux, 6 h | 2-Mercapto-N-methylacetamide + imidazole derivative | 68% | |

| 0.5 M NaOH, 80°C, 4 h | Carboxylic acid derivative + H₂S | 52% |

This hydrolysis pathway is critical for prodrug activation strategies in pharmacological studies.

Oxidation Reactions

The sulfur atom in the thioamide group demonstrates redox sensitivity:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | EtOH, 25°C, 2 h | Sulfoxide derivative | Metabolic stability studies |

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C, 30 min | Sulfone derivative | Reactive intermediate synthesis |

Sulfoxide formation occurs preferentially at low temperatures, while sulfones require stoichiometric oxidants .

Nucleophilic Substitution at Sulfur

The thioether linkage participates in nucleophilic displacement reactions:

| Nucleophile | Base | Product | Kinetics (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Benzyl mercaptan | K₂CO₃, DMF | Bis-thioether adduct | 4.2 × 10⁻³ |

| Sodium methoxide | MeOH, 60°C | Methoxy-substituted imidazole derivative | 1.8 × 10⁻³ |

These reactions are solvent-dependent, with polar aprotic solvents (DMF, DMSO) accelerating substitution rates .

Imidazole Ring Functionalization

The 1H-imidazole core undergoes electrophilic substitution and metal-catalyzed cross-couplings:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 4-Nitroimidazole derivative | >95% para selectivity |

| Cl₂, FeCl₃ | C-5 | 5-Chloroimidazole analog | 78% yield |

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Conversion |

|---|---|---|---|

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | 5-(4-Cyanophenyl)imidazole derivative | 92% |

Metal-mediated reactions require protection of the thioamide group to prevent catalyst poisoning .

Acylation/Alkylation of the Methylamino Group

The N-methylacetamide side chain undergoes further derivatization:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Acetic anhydride | Pyridine, 0°C | N-Acetylated derivative | Enhanced metabolic stability |

| Ethyl bromoacetate | K₂CO₃, acetone, reflux | Ethyl glycinate conjugate | Prodrug development |

Acylation occurs regioselectively at the secondary amine, preserving imidazole aromaticity .

Cyclization Reactions

Intramolecular cyclization forms fused heterocyclic systems:

| Condition | Product | Ring Size | Catalyst |

|---|---|---|---|

| POCI₃, 110°C, 3 h | Imidazo[2,1-b]thiazole system | 6-membered | None required |

| CuI, L-proline, DMSO, 80°C | Imidazo[1,2-a]pyridine analog | 5-membered | Copper(I)-amine complex |

Cyclization pathways are influenced by the electronic effects of the 4-(trifluoromethoxy)phenyl group .

Radical-Mediated Transformations

The trifluoromethoxy substituent participates in unique radical processes:

| Initiation System | Product | Mechanistic Insight |

|---|---|---|

| AIBN, Bu₃SnH | Defluorinated imidazole derivative | C-O bond cleavage via aryl radical |

| UV light, eosin Y | Cross-coupled biimidazole | Energy transfer to CF₃O group |

Radical stability is enhanced by the electron-withdrawing trifluoromethoxy group .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Studies

Synthetic Efficiency :

- The target compound’s trifluoromethoxy group requires specialized fluorination steps, contrasting with bromophenyl or methoxyphenyl analogues, which are synthesized via simpler nucleophilic substitutions .

- Yields for imidazole-thioacetamides (e.g., 96% for compound 21) are generally higher than triazole derivatives (70–85% for compounds 9a–9e) due to fewer tautomeric equilibria .

Physicochemical Properties: The trifluoromethoxy group enhances metabolic stability and lipophilicity (logP ~3.2) compared to methoxy (logP ~2.5) or bromo (logP ~3.8) substituents .

Biological Activity :

- Enzyme Binding : Docking studies suggest the trifluoromethoxy group in the target compound occupies hydrophobic pockets in IMPDH or COX enzymes, similar to bromophenyl in compound 21 .

- Antimicrobial Potency : The nitroimidazole derivatives () exhibit superior activity against anaerobic pathogens, while the target compound’s trifluoromethoxy group may broaden Gram-negative coverage .

Spectral Data: IR Spectroscopy: The target compound’s C=S stretch (1243–1258 cm⁻¹) aligns with other thioacetamides (e.g., compound 9c at 1255 cm⁻¹), confirming tautomeric stability . NMR: The methyl group in the acetamide side chain resonates at δ 2.1–2.3 ppm, distinct from non-methylated analogues (δ 3.8–4.2 ppm) .

Méthodes De Préparation

Imidazole Core Synthesis via Cyclocondensation

The imidazole ring system is typically synthesized via the Debus-Radziszewski reaction or modified cyclocondensation methods. For the target compound, 1-(4-(trifluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2-thiol serves as the critical intermediate.

Reaction Conditions and Reagents

- Precursor components :

- 4-(Trifluoromethoxy)benzaldehyde (1.2 equiv)

- Benzil (1.0 equiv)

- Ammonium acetate (3.0 equiv)

- Solvent : Glacial acetic acid

- Temperature : Reflux at 120°C for 12–16 hours.

The reaction proceeds via nucleophilic attack of ammonia (generated in situ from ammonium acetate) on the carbonyl groups of benzil and the aldehyde, followed by cyclization to form the imidazole ring. The aryl substituents at positions 1 and 5 are introduced regioselectively due to steric and electronic effects.

Thiol Group Introduction

Post-cyclization, the thiol group is introduced at position 2 via:

Thioacetamide Linkage Formation

The thioether bond between the imidazole-2-thiol and N-methylacetamide is formed via nucleophilic substitution.

Alkylation with N-Methyl-2-Chloroacetamide

- Reagents :

- Imidazole-2-thiol (1.0 equiv)

- N-Methyl-2-chloroacetamide (1.2 equiv)

- Base: Potassium carbonate (2.0 equiv)

- Solvent : Anhydrous acetone

- Conditions : Stirring at 50°C for 8–10 hours.

The reaction mechanism involves deprotonation of the thiol group by K₂CO₃, generating a thiolate ion that attacks the electrophilic carbon of the chloroacetamide.

Optimization Data

| Parameter | Value |

|---|---|

| Reaction Time | 10 hours |

| Yield | 82% |

| Purity (HPLC) | >98% |

Alternative Coupling Method Using Trifluoroacetic Acid

A one-step coupling method adapted from modafinil analogue synthesis:

- Reagents :

- Imidazole-2-thiol (1.0 equiv)

- N-Methyl-2-mercaptoacetamide (1.1 equiv)

- Trifluoroacetic acid (TFA, catalytic)

- Conditions : Room temperature, 24 hours.

This method avoids the need for halogenated intermediates but results in lower yields (65–70%) due to competitive oxidation side reactions.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Purity and Solubility

| Property | Value |

|---|---|

| LogP | 3.2 (Predicted) |

| Aqueous Solubility | 0.12 mg/mL |

| Melting Point | 158–160°C |

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.